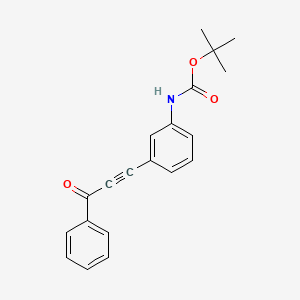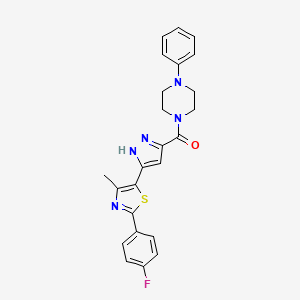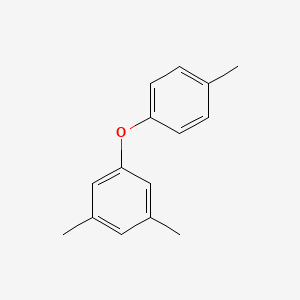
1,3-Dimethyl-5-(p-tolyloxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl-5-(p-tolyloxy)benzene is an organic compound with the molecular formula C15H16O It is a derivative of benzene, where the benzene ring is substituted with two methyl groups and a p-tolyloxy group
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-5-(p-tolyloxy)benzene can be synthesized through several methods. One common synthetic route involves the reaction of 1,3-dimethylbenzene (m-xylene) with p-cresol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with a solvent such as methanol or ethanol. The catalyst used can vary, but common choices include zinc oxide (ZnO) or zinc dioxide (ZnO2) .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods as described above. The choice of catalyst and reaction conditions may be optimized for higher yields and cost-effectiveness. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
1,3-Dimethyl-5-(p-tolyloxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles such as halogens, nitro groups, or sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
科学研究应用
1,3-Dimethyl-5-(p-tolyloxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 1,3-Dimethyl-5-(p-tolyloxy)benzene depends on the specific application and reaction it is involved in. In general, the compound can act as an electrophile or nucleophile in various chemical reactions. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reactants.
相似化合物的比较
1,3-Dimethyl-5-(p-tolyloxy)benzene can be compared with other similar compounds such as:
1,3-Dimethylbenzene (m-xylene): A simpler derivative of benzene with only two methyl groups.
p-Cresol: A phenolic compound with a methyl group and a hydroxyl group attached to the benzene ring.
1,3-Dimethyl-5-(4-methylphenoxy)benzene: A closely related compound with a similar structure but different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
属性
分子式 |
C15H16O |
|---|---|
分子量 |
212.29 g/mol |
IUPAC 名称 |
1,3-dimethyl-5-(4-methylphenoxy)benzene |
InChI |
InChI=1S/C15H16O/c1-11-4-6-14(7-5-11)16-15-9-12(2)8-13(3)10-15/h4-10H,1-3H3 |
InChI 键 |
DJPXBMIJHVULTK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)OC2=CC(=CC(=C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-ethylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14112602.png)
![(2E)-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl][2-(3-fluorophenyl)hydrazinylidene]ethanenitrile](/img/structure/B14112609.png)
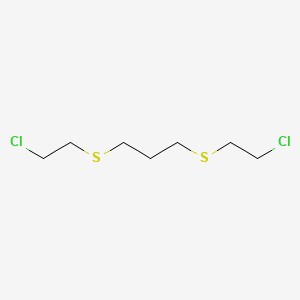
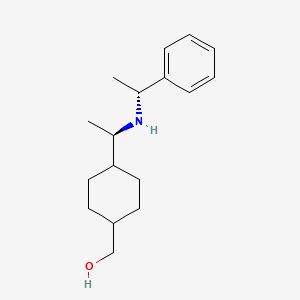
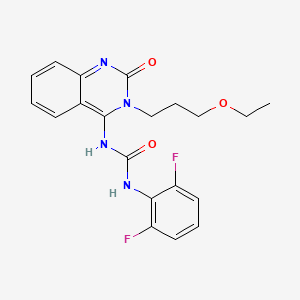
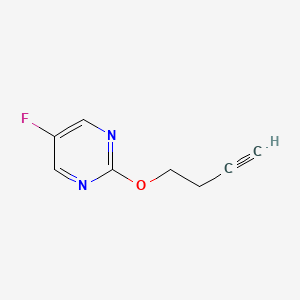
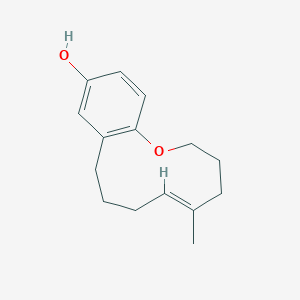
![2-amino-8-[(1,6-dimethylimidazo[4,5-g]quinoxalin-2-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14112676.png)

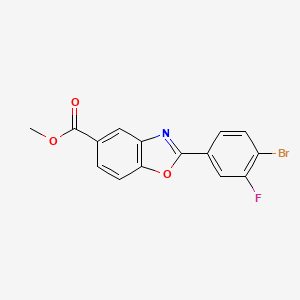
![1-(3-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14112686.png)
![3-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one](/img/structure/B14112693.png)
